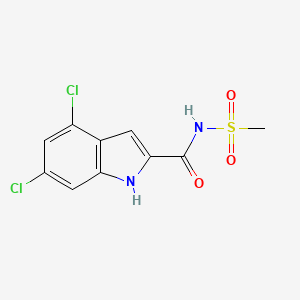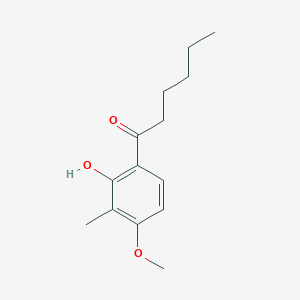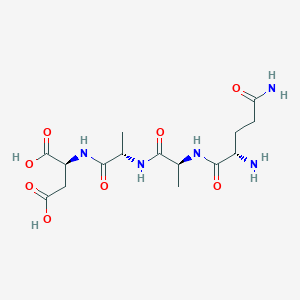
N'-Cyclohex-2-en-1-yl-N,N-diethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Cyclohex-2-en-1-yl-N,N-diethylurea is a chemical compound characterized by its unique structure, which includes a cyclohexene ring and a diethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyclohex-2-en-1-yl-N,N-diethylurea typically involves the reaction of cyclohex-2-en-1-amine with diethyl carbonate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the urea linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N’-Cyclohex-2-en-1-yl-N,N-diethylurea may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are essential to maintain the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-Cyclohex-2-en-1-yl-N,N-diethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The urea moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of N’-Cyclohex-2-en-1-yl-N,N-diethylurea include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of N’-Cyclohex-2-en-1-yl-N,N-diethylurea depend on the type of reaction. For example, oxidation may yield cyclohex-2-en-1-one derivatives, while substitution reactions can produce various urea derivatives with different functional groups.
Scientific Research Applications
N’-Cyclohex-2-en-1-yl-N,N-diethylurea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-Cyclohex-2-en-1-yl-N,N-diethylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
- N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
Uniqueness
N’-Cyclohex-2-en-1-yl-N,N-diethylurea is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
648410-95-1 |
|---|---|
Molecular Formula |
C11H20N2O |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
3-cyclohex-2-en-1-yl-1,1-diethylurea |
InChI |
InChI=1S/C11H20N2O/c1-3-13(4-2)11(14)12-10-8-6-5-7-9-10/h6,8,10H,3-5,7,9H2,1-2H3,(H,12,14) |
InChI Key |
SOFLPEMIDPELDI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)NC1CCCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


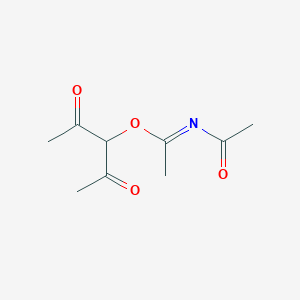
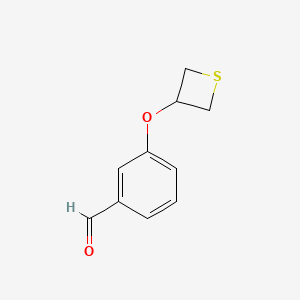
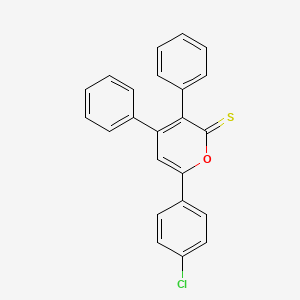
![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine](/img/structure/B12602712.png)

![Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]-](/img/structure/B12602718.png)
![1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine](/img/structure/B12602728.png)
![2'H-Spiro[bicyclo[2.2.2]octane-2,3'-pyrrolidin]-2'-one](/img/structure/B12602738.png)


![6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B12602763.png)
